![molecular formula C21H17N3O2 B2845802 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(9H-xanthen-9-yl)methanone CAS No. 1797321-51-7](/img/structure/B2845802.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(9H-xanthen-9-yl)methanone
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Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(9H-xanthen-9-yl)methanone, also known as DHPM-Xanthenone, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Formulation Development for Poorly Water-Soluble Compounds
Compounds like (7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(9H-xanthen-9-yl)methanone often face challenges in pharmaceutical formulation due to poor water solubility. Research by Burton et al. (2012) focused on developing precipitation-resistant solution formulations to increase in vivo exposure of such compounds, demonstrating that solubilized, precipitation-resistant formulations can achieve higher plasma concentrations and improved dose proportionality in various species, including rats, dogs, and humans (Burton et al., 2012).
Antimicrobial and Anticancer Potential
Several studies have explored the antimicrobial and anticancer potential of pyrazole and pyrimidine derivatives. For instance, Hafez et al. (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer properties, noting that some compounds exhibited higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016). Additionally, Al-Juboori (2020) reported on the synthesis of new dihydropyrimidine derivatives, highlighting their significant antibacterial activity against various bacteria and fungi (Al-Juboori, 2020).
Synthesis and Structural Analysis
The synthesis and structural analysis of pyrimidine derivatives form a significant part of research. Carvalho et al. (2007) isolated 7,8-dihydropyrimido[5,4-d]pyrimidines in very good yields, contributing to the understanding of their structural and chemical properties (Carvalho et al., 2007). Furthermore, Oliveira Udry et al. (2014) obtained enantiomerically pure pyrrolidines through 1,3-dipolar cycloaddition, demonstrating the importance of stereochemistry in such reactions (Oliveira Udry et al., 2014).
Biological Activities of Dihydropyrimidinone (DHPM) Derivatives
The diverse biological activities of dihydropyrimidinone derivatives have been systematically reviewed, with a focus on antitumoral, anti-inflammatory, antibacterial activities, and calcium channel antagonism/inhibition (Matos et al., 2018).
Novel Syntheses and Applications
Research also includes novel syntheses and applications of pyrimidine derivatives. For example, Sambaiah et al. (2017) described a versatile procedure for synthesizing functionalized novel pyrimidine derivatives (Sambaiah et al., 2017), while Farag and Fahim (2019) explored the synthesis of pyrazole and pyrimidine derivatives with significant antitumor, antimicrobial, and antioxidant activities (Farag & Fahim, 2019).
properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21(24-10-9-17-14(12-24)11-22-13-23-17)20-15-5-1-3-7-18(15)26-19-8-4-2-6-16(19)20/h1-8,11,13,20H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUMXMHFWJLLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(9H-xanthen-9-yl)methanone |
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